6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2/c1-23-9-13(16(24)12-8-10(19)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKAPMAEQAENSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for 6-Fluoro-1-Methylquinolin-4(1H)-one
The quinolinone backbone is synthesized via the Gould-Jacobs reaction, which involves cyclization of 3-fluoroaniline with ethyl 3-(methylamino)but-2-enoate. Under reflux conditions in diphenyl ether (180°C, 6 h), the β-keto ester undergoes intramolecular cyclization to yield 6-fluoro-1-methylquinolin-4(1H)-one. Key parameters include:
- Solvent Optimization : Diphenyl ether outperforms toluene or DMF due to its high boiling point and inertness.
- Yield : 68–72% after recrystallization from ethanol.
The intermediate 6-fluoro-1-methylquinolin-4(1H)-one-3-carboxylic acid is obtained by hydrolyzing the ester group using 6 M HCl under reflux (12 h, 85% yield).
Formation of the 1,2,4-Oxadiazole Moiety
Amidoxime Route for 3-(2-Fluorophenyl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring is constructed via cyclization between 2-fluorobenzamidoxime and the activated carboxylic acid derivative of the quinolinone:
Synthesis of 2-Fluorobenzamidoxime :
Activation of Quinolinone-3-Carboxylic Acid :
Cyclization Reaction :
Coupling Strategies for Final Product Assembly
Direct Cyclodehydration Method
This one-pot method combines the quinolinone-3-carboxylic acid and 2-fluorobenzamidoxime using EDCl/HOBt as coupling agents in DMF:
Nucleophilic Substitution Approach
A preformed 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole reacts with 6-fluoro-1-methylquinolin-4(1H)-one-3-ol under basic conditions:
- Reagents : K2CO3 in DMF, KI as catalyst (80°C, 18 h).
- Yield : 63% after recrystallization from methanol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Cyclization | 65 | 97 | 12 |
| EDCl/HOBt Coupling | 58 | 95 | 30 |
| Nucleophilic Substitution | 63 | 96 | 18 |
Key Findings :
- The direct cyclization method offers the highest yield and purity but requires stringent anhydrous conditions.
- Nucleophilic substitution avoids acyl chloride handling but demands pre-functionalized intermediates.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >97% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atoms and the oxadiazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its closest analogs:
*Molecular weight calculated based on formula C₁₉H₁₂F₂N₃O₂.
Key Observations:
- Substituent Effects : The 2-fluorophenyl group on the oxadiazole ring in the target compound introduces ortho-substitution effects, which can influence conformational rigidity and π-π stacking interactions compared to para-substituted analogs (e.g., p-tolyl in ).
- Biological Implications: Compounds with phenoxyphenyl-oxadiazole moieties () demonstrated antimicrobial activity, suggesting that the fluorophenyl-oxadiazole in the target may retain similar efficacy with improved pharmacokinetics due to fluorine substitution .
Limitations:
No direct biological data (e.g., IC₅₀, MIC) for the target compound are available in the provided evidence. Comparisons are based on structural analogs and inferred electronic/steric effects.
Biological Activity
The compound 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.29 g/mol. The structure features a quinoline core substituted with a fluorinated oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that oxadiazole derivatives could inhibit bacterial growth at concentrations as low as M, suggesting that our compound may possess comparable efficacy in antimicrobial applications .
Anticancer Properties
The anticancer potential of quinoline derivatives has been widely documented. The compound's structure suggests it may interact with key cellular pathways involved in cancer proliferation. Preliminary studies indicate that quinoline-based compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For example, compounds structurally related to the target compound have been shown to inhibit CDK (cyclin-dependent kinase) activity, leading to reduced proliferation in cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one in focus have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the suppression of NF-κB signaling pathways, which are pivotal in inflammatory responses .
The biological activity of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that similar compounds can modulate ROS levels, leading to altered cell survival and apoptosis rates.
- DNA Interaction : The quinoline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Efficacy : In vitro tests showed that a related oxadiazole derivative exhibited an ID50 value of M against Enterococcus faecium, highlighting the potential for our compound to serve as an effective antimicrobial agent .
- Anticancer Activity : In a study involving human breast cancer cells, a quinoline derivative demonstrated significant cytotoxicity with IC50 values in the low micromolar range. This suggests that structural modifications can enhance potency against specific cancer types .
- Anti-inflammatory Studies : Research indicated that similar compounds could reduce LPS-induced inflammation in murine models by downregulating pro-inflammatory cytokine production .
Q & A
Basic: What are the standard synthetic routes for preparing 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinolin-4(1H)-one core. A common approach includes:
- Step 1 : Formation of the oxadiazole ring via condensation of a hydrazide derivative with a carboxylic acid in the presence of phosphorus oxychloride (POCl₃) .
- Step 2 : Functionalization of the quinoline scaffold at the 3-position using coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Step 3 : Introduction of the methyl group at the 1-position via alkylation or reductive amination .
Reaction conditions (e.g., solvent, temperature) are optimized to minimize by-products and improve yield (~60–75% reported for analogous compounds) .
Advanced: How can microwave-assisted synthesis improve the efficiency of oxadiazole-quinoline hybrid formation?
Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. For example:
- Reduced reaction time : Traditional reflux methods (6–12 hours) can be shortened to 15–30 minutes under microwave conditions .
- Higher yields : Improved regioselectivity reduces side products (e.g., di-oxadiazole impurities), increasing yields by 10–15% .
- Key parameters : Power (300–600 W), solvent (DMF or DMSO), and catalyst (e.g., ZnCl₂) must be optimized to avoid decomposition of fluorinated intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Identify oxadiazole C=N stretching (~1610 cm⁻¹) and quinoline C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (325.275 g/mol) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction using SHELXL is critical for:
- Confirming regiochemistry : Distinguishing between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole positions.
- Analyzing non-covalent interactions : Fluorine-mediated hydrogen bonds or π-stacking in the solid state, which influence solubility and stability .
- Handling twinned data : High-resolution datasets (d-spacing < 0.8 Å) reduce refinement errors for fluorinated compounds .
Basic: What biological activities are associated with this compound?
While specific data for this compound is limited, structural analogs exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer potential : IC₅₀ ~10 µM in breast cancer cell lines (MCF-7) via topoisomerase inhibition .
- Neuroprotective effects : Modulation of NMDA receptors in preclinical models .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Fluorine positioning : Para-fluorine on the phenyl ring enhances metabolic stability but may reduce solubility; ortho-substitution (as in this compound) improves target binding .
- Oxadiazole modifications : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole alters electron density, affecting interactions with hydrophobic enzyme pockets .
- Quinoline substitutions : Methyl at the 1-position reduces cytotoxicity compared to bulkier alkyl groups .
Basic: What analytical challenges arise in purity assessment?
- By-product detection : Use HPLC-MS to identify impurities (e.g., uncyclized hydrazide intermediates) .
- Fluorine interference : ¹⁹F NMR quantifies residual fluorinated reagents but requires deuterated solvents (e.g., DMSO-d₆) .
- Thermal stability : TGA-DSC profiles reveal decomposition temperatures (>250°C), ensuring stability during storage .
Advanced: How do solvent polarity and catalyst choice influence reaction outcomes?
- Polar aprotic solvents (DMF, DMSO) : Enhance oxadiazole cyclization but may promote side reactions with fluorophenyl groups .
- Catalysts : ZnCl₂ improves oxadiazole yield, while Pd(PPh₃)₄ is preferred for quinoline-aryl coupling .
- Solvent-free conditions : Reduce purification steps but require precise temperature control to prevent quinoline degradation .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP calculations : Software like ChemAxon predicts lipophilicity (LogP ~3.2), critical for blood-brain barrier penetration .
- DFT studies : Optimize geometry and electrostatic potential maps to predict binding affinities .
- ADMET profiles : SwissADME estimates moderate hepatic clearance and CYP450 inhibition risks .
Advanced: How can contradictory bioactivity data across studies be reconciled?
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Metabolic differences : Use microsomal stability assays (e.g., human liver microsomes) to compare species-specific degradation .
- Structural verification : Re-evaluate compound identity via X-ray crystallography to rule out isomer contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
